Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate often involves the use of ethyl diethoxyphosphorylacetate as a key intermediate. For instance, the regioselectivity of reactions involving ethyl diethoxyphosphorylacetate can lead to the effective synthesis of various products depending on the reaction conditions and the nature of the reactants used (J. Koszuk, A. Albrecht, T. Janecki, 2007). Additionally, ethyl 2-(diethoxyphosphoryl)acetate has been employed in the Arbuzov reaction to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, demonstrating a practical approach to obtaining derivatives of ethyl diethoxyphosphorylacetate with varying side chains (C. Nhu, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, provides insights into the stereochemistry and conformational preferences of these molecules. Crystal structure studies reveal detailed information about bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding the reactivity and interaction of these compounds with other molecules (L. Wingert, J. Ruble, G. A. Jeffrey, 1984).
Chemical Reactions and Properties
Ethyl diethoxyphosphorylacetate and its derivatives participate in various chemical reactions, including the Friedel–Crafts alkylation, where they can be used to introduce phosphonyl groups into aromatic compounds under mild conditions (E. Tarasenko, I. Beletskaya, 2016). Such reactions expand the utility of these compounds in synthetic organic chemistry, enabling the construction of complex molecular architectures.
Physical Properties Analysis
While specific details on the physical properties of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate are not directly available, the study of related compounds provides valuable information on solubility, melting points, and crystal structures. These physical properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications in synthesis and material science.
Chemical Properties Analysis
The chemical properties of ethyl diethoxyphosphorylacetate derivatives, such as their reactivity in nucleophilic substitution reactions, condensation reactions, and their ability to act as electrophiles or nucleophiles, are central to their application in organic synthesis. For example, the synthesis of α-aminophosphonic acids demonstrates the versatility of these compounds in creating molecules with potential biological activity (M. Djenane, S. Chafaa, N. Chafai, R. Kerkour, Abdelkader Hellal, 2019).
Scientific Research Applications
Regioselectivity in Organic Synthesis
A study by Koszuk, Albrecht, and Janecki (2007) explores the regioselectivity of the reaction of ethyl diethoxyphosphorylacetate with 1-aryl-2-haloalkan-1-ones. Depending on the halogen atom in the 1-aryl-2-haloalkan-1-ones and the reaction conditions, either alkylation or olefination products can be obtained with high selectivity. This highlights the compound's utility in synthesizing complex molecules with precise structural requirements Regioselectivity in the Reaction of Ethyl Diethoxyphosphorylacetate with 1-Aryl-2-haloalkan-1-ones: Effective Synthesis of 4-Aryl-2-diethoxyphosphoryl-4-oxobutanoates.
Synthesis of Cytotoxic Agents
Albrecht et al. (2010) utilized ethyl diethoxyphosphorylacetate in the synthesis of β-aryl-α-methylidene-γ-lactones and lactams, demonstrating its application in creating compounds with significant cytotoxicity against various cancer cell lines. This research underscores the potential of ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate in the development of new anticancer agents A convenient synthesis and cytotoxic evaluation of β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams.
Phosphorylation Reactions
The phosphorylation of ethyl acetoacetate and acetylacetone under Todd-Atherton reaction conditions was studied by Kirakosyan et al. (2012), where ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate plays a critical role in the formation of phosphorylated products. This illustrates the compound's importance in the synthesis of phosphorylated esters, which are valuable intermediates in organic synthesis Phosphorylation of ethyl acetoacetate and acetylacetone in the conditions of Todd-Atherton reaction.
Drug Synthesis
Ethyl diethoxyphosphinylacetate, a related compound, was used in the synthesis of the anticancer drug neratinib, showcasing the potential of ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate derivatives in pharmaceutical synthesis. This method offers a novel route for synthesizing complex molecules like neratinib The Wittig–Horner reaction for the synthesis of neratinib.
Versatile Synthesis of Heterocycles
Modranka, Jakubowski, and Janecki (2013) described a versatile synthesis method for 4-methylidenepyrazolidin-3-ones using a Horner–Wadsworth–Emmons approach, starting from ethyl 2-diethoxyphosphoryl-3-hydroxy-2-propenoate. This research demonstrates the compound's utility in synthesizing novel heterocycles with potential biological activity Versatile Synthesis of 4-Methylidenepyrazolidin-3-ones Using a Horner–Wadsworth–Emmons Approach.
properties
IUPAC Name |
ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-RJSZUWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.